molecular formula C21H28FO2P B14401531 Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester CAS No. 88344-31-4

Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester

Cat. No.: B14401531
CAS No.: 88344-31-4
M. Wt: 362.4 g/mol
InChI Key: RVUWQBRMEHVKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester is a chemical compound with the molecular formula C21H28FO2P . It is characterized by its unique structure, which includes a phosphonofluoridic acid group attached to a heptyl ester and a 2,2-diphenylethyl group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester typically involves the reaction of phosphonofluoridic acid with heptyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the heptyl group is replaced by other alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonofluoridic acid derivatives.

    Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester involves its interaction with specific molecular targets and pathways. The phosphonofluoridic acid group can form strong bonds with metal ions and other reactive species, influencing various chemical and biological processes. The 2,2-diphenylethyl group may also contribute to its activity by interacting with hydrophobic regions of proteins and other biomolecules .

Properties

CAS No.

88344-31-4

Molecular Formula

C21H28FO2P

Molecular Weight

362.4 g/mol

IUPAC Name

[2-[fluoro(heptoxy)phosphoryl]-1-phenylethyl]benzene

InChI

InChI=1S/C21H28FO2P/c1-2-3-4-5-12-17-24-25(22,23)18-21(19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21H,2-5,12,17-18H2,1H3

InChI Key

RVUWQBRMEHVKQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(=O)(CC(C1=CC=CC=C1)C2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.